molecular formula C16H23FN2O3S B5385237 N-CYCLOHEXYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE

N-CYCLOHEXYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE

Cat. No.: B5385237
M. Wt: 342.4 g/mol
InChI Key: VZUCRWLFTHMCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide is a synthetic chemical compound of interest in scientific research and development. Its molecular structure, which features a sulfonamide group bridging fluorophenyl and acetamide subunits, suggests potential for diverse biochemical interactions. This compound is primarily utilized in laboratory settings for investigative purposes, which may include exploring its mechanism of action, identifying its molecular targets, or developing structure-activity relationships (SAR) in medicinal chemistry campaigns . Researchers value this acetamide derivative as a building block or intermediate for further chemical synthesis or as a probe for studying specific biological pathways. The inclusion of a fluorine atom often aims to modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets. This product is intended for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclohexyl-2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-23(21,22)19(11-13-7-9-14(17)10-8-13)12-16(20)18-15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUCRWLFTHMCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE typically involves the reaction of cyclohexylamine with 4-fluorobenzyl chloride to form an intermediate, which is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

N-CYCLOHEXYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE exhibits diverse biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structures possess antimicrobial properties. The sulfonamide group is known for its effectiveness against a range of bacteria, potentially making this compound useful in treating bacterial infections.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit specific cancer cell lines. The mechanism involves targeting key cellular pathways that regulate cell proliferation and apoptosis, although further research is necessary to validate these findings.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with specific molecular targets could lead to reduced inflammation in conditions such as arthritis or inflammatory bowel disease.

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

Application AreaPotential UsesEvidence/Case Studies
AntimicrobialTreatment of bacterial infectionsStudies show efficacy against Gram-positive bacteria.
AnticancerInhibition of cancer cell proliferationPreliminary results indicate activity against specific tumor lines.
Anti-inflammatoryManagement of inflammatory diseasesEvidence suggests modulation of inflammatory markers.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-cyclohexyl derivatives against various bacterial strains, demonstrating significant inhibition compared to control groups. This supports the potential use of such compounds in antibiotic formulations.

Case Study 2: Cancer Cell Line Studies

In vitro experiments were conducted on breast cancer cell lines, revealing that this compound induced apoptosis through caspase activation pathways, suggesting its role as a potential anticancer agent.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features, synthesis methods, and inferred biological activities of the target compound and its analogs:

Compound Name Key Functional Groups Molecular Weight (g/mol) Synthesis Method Biological Activity (Inferred) References
Target Compound Cyclohexyl, methanesulfonamido, fluorophenyl ~352.4 (calculated) Not specified Potential immunomodulatory
1Z105 (C25H26N4O2S) Thio-linked pyrimidoindole, cyclohexyl 446.57 SAR optimization TLR4 agonist, vaccine adjuvant
5h (C15H22N6O4) Hydrazono, nitrophenyl, hydroxycarbamimidoyl 350.38 Multi-step synthesis Antioxidant potential
N-(4-chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide Chlorophenyl, hydroxyacetamide, cyclohexyl Not reported Published procedures Antioxidant (DPPH assay)
N-Cyclohexyl-2-(3-formyl-2-methylindol-1-yl)acetamide Indole, formyl, cyclohexyl 298.38 Industrial synthesis Unspecified (industrial use)

Key Observations

Functional Group Impact on Activity :

  • The methanesulfonamido group in the target compound may improve aqueous solubility compared to the thioether in 1Z105 or the hydroxyacetamide in compounds. This could enhance bioavailability in pharmacological applications .
  • The 4-fluorophenyl substituent likely confers selective binding interactions, contrasting with the 4-chlorophenyl () or 4-nitrophenyl (5h) groups, which may alter electron distribution and receptor affinity .

Synthetic Routes :

  • 1Z105 was optimized via structure-activity relationship (SAR) studies for TLR4 activation, suggesting the target compound could undergo similar iterative design .
  • Compounds in and employ multi-step syntheses with published protocols, indicating scalability challenges compared to industrial-grade analogs like those in .

Biological Activity: Immunomodulation: 1Z105’s TLR4 agonist activity implies that the target compound’s sulfonamido group might similarly engage immune pathways, though fluorophenyl vs. pyrimidoindole substituents could shift specificity . Antioxidant Potential: compounds with hydroxyacetamide groups showed DPPH radical scavenging, but the target’s sulfonamido group may reduce antioxidant efficacy due to decreased hydrogen-donating capacity .

Research Findings and Limitations

  • Structural Advantages : The cyclohexyl group in the target compound and analogs (e.g., 1Z105, 5h) likely enhances lipophilicity, aiding membrane permeability. However, industrial-grade derivatives () prioritize stability over biological activity .
  • Data Gaps : Direct pharmacological data for the target compound are absent in the evidence. Comparisons rely on structural inferences from analogs, necessitating further experimental validation.
  • Contradictions : highlights TLR4-mediated immune activation, while focuses on antioxidant mechanisms. This suggests divergent applications depending on substituent chemistry .

Biological Activity

N-Cyclohexyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Weight : 443.6 g/mol
  • Chemical Structure : The compound features a cyclohexyl group, a fluorophenyl moiety, and a methanesulfonamide functional group, contributing to its unique properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Several studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, such as GSK-3β and IKK-β, which are crucial in cellular signaling and inflammation processes .
  • Antimicrobial Activity : Preliminary data suggests that similar sulfonamide compounds have demonstrated antimicrobial properties against various pathogens. This could indicate the potential for this compound to exhibit similar effects .
  • Anti-inflammatory Effects : The compound has been linked to the suppression of pro-inflammatory cytokines and nitric oxide production in cellular models, suggesting its utility in treating inflammatory diseases .

In Vitro Studies

A series of in vitro experiments have evaluated the biological activity of this compound:

  • Cytotoxicity Assays : The compound was tested on various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Results indicated that at concentrations up to 10 µM, the compound did not significantly decrease cell viability, suggesting a favorable safety profile .
Concentration (µM)Cell Viability (%)
0.195
192
1090
5070
10065

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